molecular formula C15H19N5O3S B465687 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one CAS No. 315672-80-1

5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B465687
CAS No.: 315672-80-1
M. Wt: 349.4g/mol
InChI Key: GYMQOORJEAWSIV-UHFFFAOYSA-N
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Description

5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a piperidinylsulfonyl group, and a hydrazono linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Shares the pyrazolone core but lacks the piperidinylsulfonyl and hydrazono groups.

    4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one: Similar structure but without the methyl group at the 5-position.

Uniqueness

The uniqueness of 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-4-[(4-piperidin-1-ylsulfonylphenyl)diazenyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-14(15(21)19-16-11)18-17-12-5-7-13(8-6-12)24(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3,(H2,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMQOORJEAWSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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